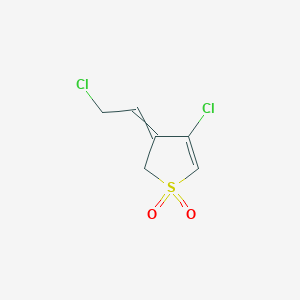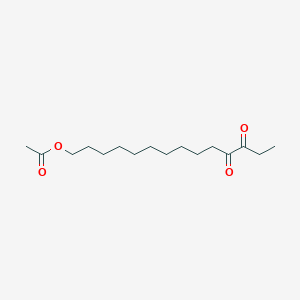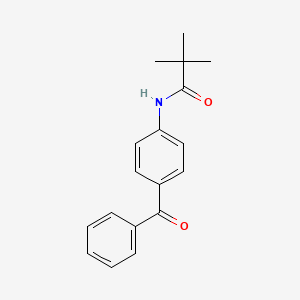![molecular formula C19H21BrF2N2 B12555273 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 192881-81-5](/img/structure/B12555273.png)
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two 4-fluorophenyl groups attached to the imidazolium core, which is further substituted with methyl groups The bromide ion serves as the counterion to balance the positive charge on the imidazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with 4,5-dimethylimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as chloride, iodide, or other anions.
Oxidation: The imidazolium ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or other nucleophiles in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of imidazolium salts with different counterions.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives.
Applications De Recherche Scientifique
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorophenyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(benzyl)-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Bis(4-chlorophenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Bis(4-methylphenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, enhancing its binding affinity to biological targets, and improving its stability under various conditions.
Propriétés
Numéro CAS |
192881-81-5 |
|---|---|
Formule moléculaire |
C19H21BrF2N2 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
1,3-bis[(4-fluorophenyl)methyl]-4,5-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C19H20F2N2.BrH/c1-14-15(2)23(12-17-5-9-19(21)10-6-17)13-22(14)11-16-3-7-18(20)8-4-16;/h3-10H,11-13H2,1-2H3;1H |
Clé InChI |
HZKUDSCFLUILCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C[NH+]1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)





methanone](/img/structure/B12555267.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
